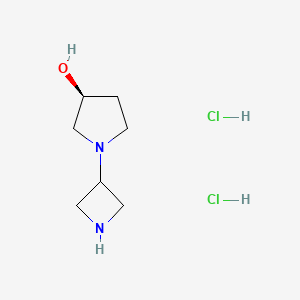

(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol dihydrochloride

Description

Properties

IUPAC Name |

(3S)-1-(azetidin-3-yl)pyrrolidin-3-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.2ClH/c10-7-1-2-9(5-7)6-3-8-4-6;;/h6-8,10H,1-5H2;2*1H/t7-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAHRXWPLYFOOB-KLXURFKVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2CNC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)C2CNC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol dihydrochloride typically involves the construction of the azetidine and pyrrolidine rings followed by their coupling. Common synthetic routes may include:

Azetidine Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors.

Pyrrolidine Ring Formation: This can be synthesized via various methods such as the reduction of pyrrole derivatives.

Coupling of Rings: The azetidine and pyrrolidine rings are then coupled under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.

Medicine: Investigated for potential therapeutic uses, such as in the treatment of neurological disorders.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol dihydrochloride would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways and targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

1-(Azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride

- Molecular Formula : C₇H₁₃Cl₂N₃

- Molecular Weight : 210.11 g/mol

- CAS : 1820739-92-1

- Storage : Room temperature .

- Applications : Industrial-grade chemical used in pesticides, food additives, and pharmaceuticals .

- Key Differences : Incorporates a methyl-substituted imidazole ring instead of a pyrrolidine-alcohol group, reducing hydrogen-bonding capacity compared to the target compound.

(S,S)-1-(3-Methyl-2-methylamino-butyl)-pyrrolidin-3-ol dihydrochloride

(3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol dihydrochloride

1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride

- Molecular Formula : C₈H₁₇Cl₂N₂O

- CAS : 2097979-19-4

- Key Differences : Replaces pyrrolidine with a piperidine (6-membered) ring, altering ring strain and conformational flexibility .

Data Table: Comparative Analysis of Key Compounds

Key Research Findings and Trends

Methyl-substituted imidazole derivatives () show enhanced stability in industrial formulations compared to alcohol-containing analogs .

Hazard Profiles: The target compound’s hydrochloride salt has a higher hazard classification (H302, H315, H319, H335) compared to non-alcohol derivatives like 1-(Azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride, which lacks GHS warnings .

Synthesis and Stability: Dihydrochloride salts generally exhibit improved aqueous solubility compared to monohydrochloride forms, critical for pharmaceutical formulations . Steric hindrance in branched analogs (e.g., ) may reduce metabolic degradation, extending half-life .

Biological Activity

(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol dihydrochloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

- Chemical Formula : C7H15Cl2N2O

- CAS Number : 1449131-14-9

- Molecular Weight : 178.66 g/mol

The compound features both azetidine and pyrrolidine rings, which enhance its interaction with various biological targets, making it a candidate for drug development, particularly for neurological disorders and infections .

Biological Activity

Research indicates that this compound exhibits a range of biological activities, primarily due to its ability to interact with specific enzymes and receptors.

Key Biological Activities

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which could lead to therapeutic applications in treating diseases characterized by enzyme overactivity.

- Receptor Binding : It may modulate receptor activity, influencing signaling pathways important for various physiological processes.

The mechanism of action for this compound is hypothesized to involve:

- Binding to Active Sites : The compound likely binds to the active sites of target enzymes or receptors, altering their activity.

- Allosteric Modulation : It may also act as an allosteric modulator, affecting the conformational state of proteins involved in signaling pathways.

Further studies are required to elucidate the specific pathways and molecular targets affected by this compound .

Case Studies and Experimental Data

Recent studies have explored the pharmacological properties of this compound. Below is a summary of findings from various research efforts:

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Azetidine Ring : Achieved through cyclization reactions using appropriate precursors.

- Formation of Pyrrolidine Ring : Synthesized via reduction methods from pyrrole derivatives.

- Coupling of Rings : The final step involves coupling the azetidine and pyrrolidine rings under controlled conditions to yield the desired product.

Q & A

Basic: What synthetic strategies are recommended for (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol dihydrochloride?

Methodological Answer:

Synthesis typically involves coupling azetidine and pyrrolidine derivatives under controlled conditions. For example:

- Stepwise functionalization : React (S)-pyrrolidin-3-ol with a protected azetidin-3-yl group, followed by deprotection and HCl salt formation. Catalysts (e.g., palladium or acid/base systems) may enhance stereochemical control .

- Hydrochloride salt formation : Post-synthesis, treat the freebase with concentrated HCl in aqueous or ethanol solutions, as seen in analogous pyrrolidine hydrochloride syntheses (e.g., heating to 50°C for solubility) .

- Purification : Recrystallization from polar solvents (e.g., ethanol/water mixtures) ensures high purity .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Prevent entry into drains .

- Storage : Store at 2–8°C in airtight containers, protected from light and moisture, based on stability data for structurally related hydrochlorides .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to improve intermediate solubility and reaction homogeneity .

- Temperature control : Gradual heating (e.g., 40–50°C) during HCl salt formation minimizes decomposition, as observed in similar dihydrochloride syntheses .

- Catalytic efficiency : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantiomeric excess (ee) during stereospecific steps .

Advanced: What analytical methods validate structural integrity and purity?

Methodological Answer:

- HPLC : Use C18 columns with UV detection (λ = 210–254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to quantify purity (>98%) .

- XRPD : Analyze crystalline structure via X-ray powder diffraction; compare peaks with reference standards to confirm salt form .

- NMR/FTIR : Assign proton/carbon shifts (e.g., δ 3.5–4.5 ppm for azetidine/pyrrolidine protons) and characteristic O–H/N–H stretches .

Advanced: How does stereochemistry influence biological activity in preclinical studies?

Methodological Answer:

- Enantiomer comparison : Test (S)- and (R)-enantiomers in receptor-binding assays (e.g., GPCRs or kinases). For example, (S)-configurations in pyrrolidine derivatives show higher affinity for neurotransmitter receptors due to spatial alignment .

- Docking simulations : Use molecular modeling software (e.g., AutoDock) to predict interactions between the (S)-enantiomer and target proteins, correlating with in vitro activity data .

Advanced: What strategies address solubility challenges in aqueous buffers?

Methodological Answer:

- pH adjustment : Dissolve in slightly acidic buffers (pH 4–5) where the hydrochloride salt is most soluble. Avoid neutral/basic conditions to prevent precipitation .

- Co-solvents : Add DMSO (≤10%) or cyclodextrins to enhance solubility without destabilizing the compound .

Advanced: How stable is this compound under long-term storage?

Methodological Answer:

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months). Monitor via HPLC for decomposition products (e.g., freebase formation or oxidation byproducts) .

- Moisture control : Use desiccants (e.g., silica gel) in storage containers to prevent hydrolysis of the hydrochloride salt .

Advanced: What biological targets are hypothesized for this compound?

Methodological Answer:

- Receptor profiling : Screen against aminergic receptors (e.g., α2-adrenergic or dopamine receptors) due to structural similarity to known ligands .

- Enzyme inhibition : Test inhibitory activity against acetylcholinesterase or monoamine oxidases using fluorometric assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.